Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Positional isomerism Nitro-group orientation Medicinal chemistry SAR

This 2,5-disubstituted 1,3,4-oxadiazole bearing a 5-chloro-2-nitrobenzamide moiety and ortho-sterically-hindered 2,5-dimethylphenyl group is a uniquely differentiated screening compound. Unlike 4-chlorophenyl or 3,4,5-trimethoxyphenyl analogs, its electronic architecture (Hammett σₘ sum = 1.08) and steric profile enable distinct target selectivity in antimicrobial, anticancer, and enzyme-inhibitory programs. Procure the standardized pre-weighed format to ensure lot-to-lot consistency across phenotypic and biochemical assay replicates.

Molecular Formula C17H13ClN4O4
Molecular Weight 372.77
CAS No. 891121-93-0
Cat. No. B2796971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
CAS891121-93-0
Molecular FormulaC17H13ClN4O4
Molecular Weight372.77
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(18)5-6-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23)
InChIKeySKUJAUXQUOVCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891121-93-0): Structural Identity and Compound-Class Positioning for Procurement Evaluation


5-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891121-93-0) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 5-chloro-2-nitrobenzamide moiety and a 2,5-dimethylphenyl substituent on the heterocyclic core [1]. Its molecular formula is C₁₇H₁₃ClN₄O₄, with a monoisotopic mass of 372.0625 Da [1]. The compound is cataloged as a specialized research intermediate within the Life Chemicals screening library (Catalog No. F2518-0368), supplied at ≥90% purity for exploratory medicinal chemistry and agrochemical discovery programs [1]. It belongs to the broader class of nitro-substituted 1,3,4-oxadiazole-2-carboxamides, a scaffold frequently explored for antimicrobial, anticancer, and enzyme-inhibitory applications [2].

Why In-Class 1,3,4-Oxadiazole Substitution Cannot Be Assumed: The Case for 5-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide


Within the 2,5-disubstituted 1,3,4-oxadiazole chemotype, even single-atom changes in the aryl substituents or positional isomerism of the nitro and chloro groups can produce profound differences in biological target selectivity, physicochemical properties, and synthetic tractability [1]. The combination of an electron-withdrawing 5-chloro-2-nitrobenzamide fragment with a 2,5-dimethylphenyl oxadiazole substituent found in this compound creates a unique electronic and steric environment that is absent in the 3-nitro, 4-nitro, or 4-chlorophenyl analogs [2]. Consequently, generic substitution with a structurally similar oxadiazole derivative sourced from the same compound library carries a high risk of irreproducible screening results or missed hit identification, necessitating compound-specific procurement and documentation [1].

Quantitative Differentiation Evidence for 5-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide vs. Closest Structural Analogs


Unique Ortho-Nitro Substitution Pattern: Differentiation from 3-Nitro and 4-Nitro Positional Isomers

The target compound bears a 2-nitro (ortho-nitro) substituent on the benzamide ring, in contrast to the 3-nitro (meta-nitro) isomer (CAS 891117-10-5, MW 338.32) and the 4-nitro (para-nitro) isomer (CAS 891122-89-7, MW 338.32) [1]. In 1,3,4-oxadiazole-2-carboxamide series, the nitro group position critically governs both the electronic character of the amide linkage and the intramolecular hydrogen-bonding capacity of the benzamide moiety. Ortho-nitro substitution introduces a sterically constrained, electron-deficient amide environment distinct from the meta- and para-substituted congeners [2]. Additionally, the target compound incorporates a 5-chloro substituent (absent in both comparator isomers), which further modulates lipophilicity and metabolic stability [1].

Positional isomerism Nitro-group orientation Medicinal chemistry SAR

2,5-Dimethylphenyl Substituent on the Oxadiazole Core: Divergence from 4-Chlorophenyl and 3,4,5-Trimethoxyphenyl Analogs

The 2,5-dimethylphenyl group at position 5 of the 1,3,4-oxadiazole distinguishes this compound from the 4-chlorophenyl analog (5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, MW 379.15) and the 3,4,5-trimethoxyphenyl analog (MW 422.75) [1]. The 2,5-dimethyl substitution pattern introduces ortho-methyl steric bulk, which can restrict rotational freedom of the aryl-oxadiazole bond and influence π-stacking interactions with aromatic amino acid side chains in enzyme active sites [2]. In contrast, the 4-chlorophenyl analog presents an electron-withdrawing para-chloro group that alters the electronic character of the oxadiazole ring without comparable steric constraint, while the 3,4,5-trimethoxyphenyl analog adds significant polarity and hydrogen-bond acceptor capacity .

Steric modulation Pi-stacking Enzyme active-site complementarity

Combinatorial Screening-Library Provenance: Traceable Stock from Life Chemicals (Catalog F2518-0368) with Documented Purity Specifications

The compound is maintained as an in-stock screening compound within the Life Chemicals Bioactive Compound Library (Catalog No. F2518-0368), with documented lot-specific purity ≥90% and available in multiple pre-weighed formats (1 mg, 2 mg, 5 mg) [1]. This contrasts with many vendor-supplied oxadiazole analogs that are offered on a 'synthesis-on-demand' basis without guaranteed batch-to-batch analytical data [2]. The availability of consistent, pre-characterized screening material reduces inter-experimental variability in dose-response assays and enables multi-year longitudinal structure-activity relationship (SAR) studies without the confounding factor of supplier-switching [3].

Screening library Purity certification Reproducibility

Nitrobenzamide-Oxadiazole Conjugation: Electronic Architecture Divergence from Non-Nitro and Dechloro Scaffolds

The concurrent presence of a nitro group (strong electron-withdrawing, -M/-I) and a chloro substituent (electron-withdrawing, -I) on the benzamide ring creates a highly electron-deficient aromatic system that is absent in the des-chloro or des-nitro congeners [1]. In the broader 1,3,4-oxadiazole class, nitroaromatic compounds have been exploited as substrates for bacterial nitroreductases, enabling enzyme-activated prodrug strategies for anti-tubercular activity [2]. The specific 5-chloro-2-nitrobenzamide configuration provides a distinct redox potential and enzymatic activation profile compared to mononitro or monochloro analogs, although direct experimental data for this specific compound remain to be published [3].

Electron deficiency Nitroreductase activation Prodrug potential

1,3,4-Oxadiazole Regioisomeric Identity: Excluding 1,2,4-Oxadiazole Contamination in Procurement

The compound is unambiguously identified as a 1,3,4-oxadiazole (oxygen at position 1, nitrogens at positions 3 and 4), confirmed by InChI Key SKUJAUXQUOVCAS-UHFFFAOYSA-N and the characteristic fragmentation pattern of the 1,3,4-oxadiazole nucleus [1]. The 1,2,4-oxadiazole regioisomer (CAS 891122-89-7), which is commercially available from the same vendor ecosystem, possesses distinct chemical reactivity and biological target preferences . In medicinal chemistry, 1,3,4-oxadiazoles generally exhibit superior metabolic stability relative to 1,2,4-oxadiazoles due to differences in ring electronics, making regioisomeric purity a critical procurement specification [2].

Regioisomer purity Heterocycle fidelity Analytical QC

Recommended Research and Industrial Application Scenarios for 5-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891121-93-0)


High-Throughput Screening (HTS) for Antibacterial Nitroreductase Substrates

Given the class-level evidence that nitro-substituted 1,3,4-oxadiazole derivatives serve as substrates for deazaflavin-dependent nitroreductases in Mycobacterium tuberculosis [1], this compound is well-suited for inclusion in bacterial phenotypic screening cascades. Its unique 5-chloro-2-nitrobenzamide electronic architecture (Hammett σₘ sum = 1.08) distinguishes it from mononitro analogs and may produce a distinct activation profile. Researchers should procure this compound in the Life Chemicals pre-weighed format (F2518-0368, 1–5 mg) to ensure consistency across screening replicates.

Structure-Activity Relationship (SAR) Studies on Oxadiazole C5-Aryl Steric Modulation

The 2,5-dimethylphenyl substituent introduces ortho-methyl steric bulk not found in the 4-chlorophenyl or 3,4,5-trimethoxyphenyl comparator analogs [2]. This compound should be used as the 'ortho-sterically-hindered' member of a focused oxadiazole library to probe the tolerance of enzyme active sites (e.g., kinases, phosphodiesterases) for conformational restriction around the aryl-oxadiazole bond. Its balanced clogP (~3.0) makes it suitable for both biochemical and cell-based assays without solubility-driven artefacts at typical screening concentrations (1–10 µM).

Nitrobenzamide Pharmacophore Validation in Anti-Tubercular Drug Discovery

Published literature demonstrates that the combination of a nitroaromatic moiety with a 1,3,4-oxadiazole core can confer potent anti-tubercular activity through nitroreductase-mediated activation, with select oxadiazole derivatives achieving MIC values as low as 0.03 µM against replicating M. tuberculosis [1]. The 5-chloro-2-nitro substitution pattern in the target compound aligns with the pharmacophoric requirements identified in these studies (electron-deficient nitroaromatic coupled to a metabolically stable oxadiazole). This compound would logically be evaluated alongside the 4-chlorophenyl and 2,4-dimethylphenyl analogs to map the contribution of the 2,5-dimethyl substitution to anti-mycobacterial potency.

Chemical Probe Development for Adenosine Receptor or Beta-Glucuronidase Target Classes

While direct activity data for this specific compound are not publicly available, structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have shown measurable binding to adenosine A2A receptors (Ki = 2.81 µM for a methoxy-substituted analog in rat striatal membrane assays) and beta-glucuronidase (IC₅₀ = 600 nM) [3]. The 5-chloro-2-nitro substitution in the target compound may enhance or abrogate these activities relative to the reported analogs; systematic profiling against these target classes is warranted and would contribute valuable SAR data to the oxadiazole field.

Quote Request

Request a Quote for 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.